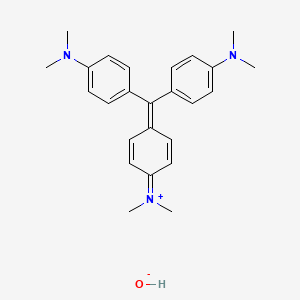![molecular formula C9H13Cl2N3 B13734242 2-chloro-N'-[(6-methylpyridin-2-yl)methyl]ethanimidamide;hydrochloride CAS No. 13514-26-6](/img/structure/B13734242.png)
2-chloro-N'-[(6-methylpyridin-2-yl)methyl]ethanimidamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N’-[(6-methylpyridin-2-yl)methyl]ethanimidamide;hydrochloride is a chemical compound with a complex structure that includes a chlorinated ethanimidamide group and a methyl-substituted pyridine ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N’-[(6-methylpyridin-2-yl)methyl]ethanimidamide;hydrochloride typically involves the reaction of 2-chloroethanimidamide with 6-methylpyridin-2-ylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as purification through crystallization or distillation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N’-[(6-methylpyridin-2-yl)methyl]ethanimidamide;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
2-chloro-N’-[(6-methylpyridin-2-yl)methyl]ethanimidamide;hydrochloride is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: This compound is used in biochemical assays to study enzyme interactions and other biological processes.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-chloro-N’-[(6-methylpyridin-2-yl)methyl]ethanimidamide;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(6-methylpyridin-2-yl)propanamide hydrochloride
- 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide
Uniqueness
2-chloro-N’-[(6-methylpyridin-2-yl)methyl]ethanimidamide;hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research.
Properties
CAS No. |
13514-26-6 |
|---|---|
Molecular Formula |
C9H13Cl2N3 |
Molecular Weight |
234.12 g/mol |
IUPAC Name |
2-chloro-N'-[(6-methylpyridin-2-yl)methyl]ethanimidamide;hydrochloride |
InChI |
InChI=1S/C9H12ClN3.ClH/c1-7-3-2-4-8(13-7)6-12-9(11)5-10;/h2-4H,5-6H2,1H3,(H2,11,12);1H |
InChI Key |
UCBGQRVGCIYZNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)CN=C(CCl)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


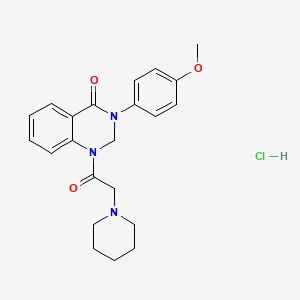
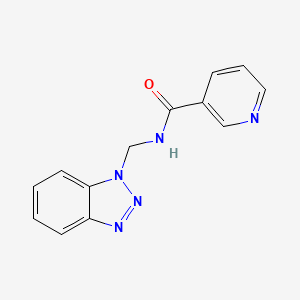
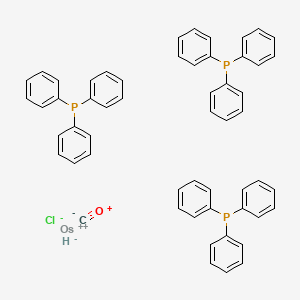
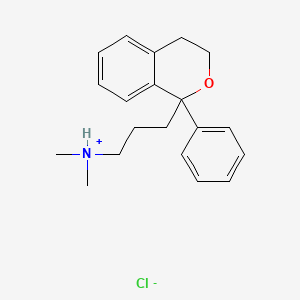

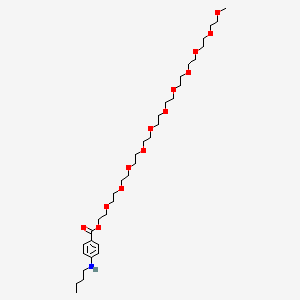
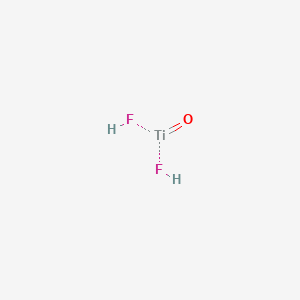

![3-[4-(2,4-Dichlorophenyl)butyl]aniline;hydrochloride](/img/structure/B13734215.png)

![Isopropyliden-proscillaridin [German]](/img/structure/B13734217.png)
